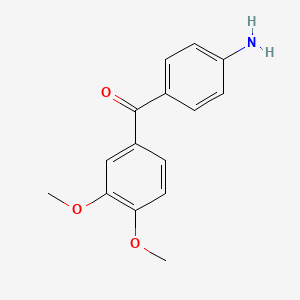

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone

Übersicht

Beschreibung

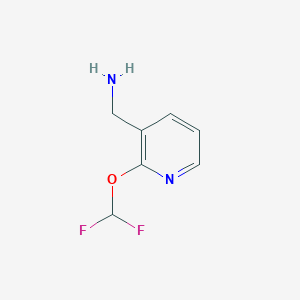

“(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H15NO3. It has a molecular weight of 257.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

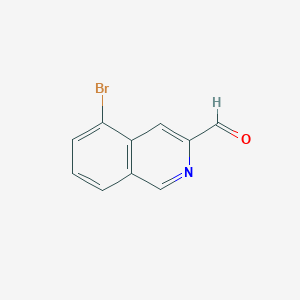

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,16H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Bromination and O-demethylation

(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone and its derivatives have been a subject of interest due to their reactivity in bromination reactions. Selective O-demethylation during the bromination of related compounds has been observed, leading to the formation of bromophenol derivatives. These products are significant in various chemical synthesis processes and can be used in the development of more complex chemical entities (Çetinkaya et al., 2011).

Antioxidant Properties

Studies have shown that bromophenol derivatives of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone exhibit notable antioxidant properties. These properties are crucial in combating oxidative stress, a factor implicated in various diseases and aging processes. The antioxidant activity of these compounds has been compared with standard antioxidants, demonstrating their potential in therapeutic applications (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitory Properties

Certain derivatives of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone have been identified as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. The inhibition of this enzyme has therapeutic potential in the treatment of conditions like glaucoma, epilepsy, and osteoporosis. The synthesized bromophenols from related compounds have shown varying degrees of inhibitory activity on human cytosolic carbonic anhydrase II, highlighting their potential as drug candidates (Balaydın et al., 2012).

Anti-tumor Properties

Derivatives of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone have been synthesized and shown to exhibit selective cytotoxicity against tumorigenic cell lines. The potency of these compounds against cancer cells underlines their potential in the development of new anti-cancer agents (Hayakawa et al., 2004).

Polymer Chemistry Applications

In polymer chemistry, derivatives of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone have been used to synthesize new polyimides. These polyimides exhibit excellent thermal properties and transparency in the visible-light region, making them suitable for various industrial applications, including electronics and coatings (Li et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRVUYRIQZHZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2607518.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2607540.png)